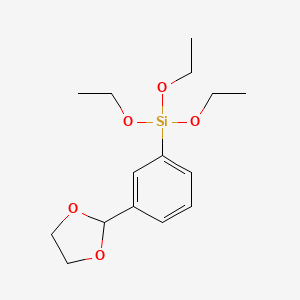
(3-(1,3-Dioxolan-2-yl)phenyl)triethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(1,3-Dioxolan-2-yl)phenyl)triethoxysilane: is an organosilicon compound that features a phenyl group substituted with a 1,3-dioxolane ring and three ethoxy groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1,3-Dioxolan-2-yl)phenyl)triethoxysilane typically involves the reaction of 3-(1,3-dioxolan-2-yl)phenol with triethoxysilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. Common catalysts used include platinum-based catalysts or other transition metal catalysts that facilitate the hydrosilylation reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to controlled temperature and pressure conditions to optimize yield and purity. The product is typically purified by distillation or chromatography to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the dioxolane moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reduction reactions can target the ethoxy groups or the dioxolane ring. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: The ethoxy groups can be substituted with other nucleophiles, such as alcohols or amines, under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃
Reduction: LiAlH₄, NaBH₄
Substitution: Alcohols, amines, acids, bases
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of siloxanes or silanes with different substituents
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of functionalized silanes and siloxanes.
- Employed in the preparation of hybrid organic-inorganic materials.
Biology:
- Utilized in the modification of biomolecules for enhanced stability and functionality.
- Applied in the development of biocompatible coatings for medical devices.
Medicine:
- Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
- Explored for use in diagnostic imaging as a contrast agent.
Industry:
- Used in the production of advanced materials with improved mechanical and thermal properties.
- Applied in the surface treatment of glass, ceramics, and metals to enhance adhesion and durability.
Mécanisme D'action
The mechanism of action of (3-(1,3-Dioxolan-2-yl)phenyl)triethoxysilane involves the interaction of its silane groups with various substrates. The ethoxy groups can undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with surfaces, leading to enhanced adhesion and stability. The dioxolane ring provides additional functionality, allowing for further chemical modifications and interactions with other molecules.
Comparaison Avec Des Composés Similaires
(3-(1,3-Dioxolan-2-yl)phenyl)trimethoxysilane: Similar structure but with methoxy groups instead of ethoxy groups.
(3-(1,3-Dioxolan-2-yl)phenyl)dimethylethoxysilane: Contains two methyl groups and one ethoxy group attached to the silicon atom.
(3-(1,3-Dioxolan-2-yl)phenyl)methyldiethoxysilane: Contains one methyl group and two ethoxy groups attached to the silicon atom.
Uniqueness:
- The presence of three ethoxy groups in (3-(1,3-Dioxolan-2-yl)phenyl)triethoxysilane provides greater flexibility in terms of hydrolysis and condensation reactions compared to compounds with fewer ethoxy groups.
- The dioxolane ring offers unique reactivity and stability, making it suitable for a wide range of applications in materials science and organic synthesis.
Propriétés
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-triethoxysilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5Si/c1-4-18-21(19-5-2,20-6-3)14-9-7-8-13(12-14)15-16-10-11-17-15/h7-9,12,15H,4-6,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQFZZADCYULFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=CC(=C1)C2OCCO2)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
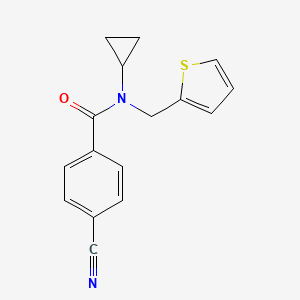


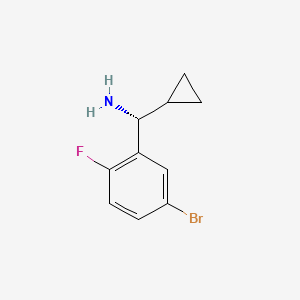
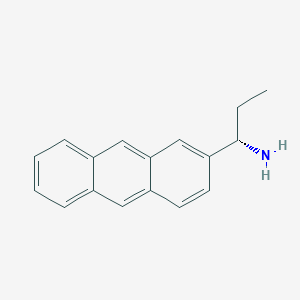
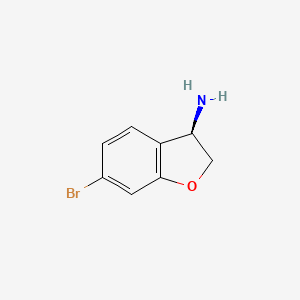


![4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride](/img/structure/B6590903.png)
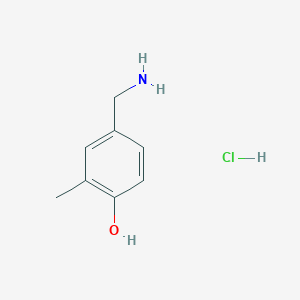

![6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B6590944.png)

![3,3-dibromo-2,3,7,8,9,10,11,11a-octahydro-1H-[1]benzothieno[2,3-b]cyclohepta[e]pyridine-4,12-dione](/img/structure/B6590963.png)
